N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C18H23N3O3 It is characterized by the presence of a dimethylamino group, a methoxybenzoyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylamino Group: The final step involves the reaction of the intermediate with 3-(dimethylamino)propylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- N-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-1H-pyrrole-2-carboxamide
- N-[3-(dimethylamino)propyl]-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the methoxybenzoyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Biological Activity
N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, a synthetic organic compound, has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O3, with a molecular weight of approximately 329.39 g/mol. The compound features a pyrrole ring, a methoxybenzoyl group, and a dimethylamino propyl chain, which contribute to its diverse biological activities.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C18H23N3O3 |
Molecular Weight | 329.39 g/mol |
Key Functional Groups | Pyrrole ring, methoxybenzoyl group |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study evaluated its effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results indicated that while the compound did not exhibit significant cytotoxicity at lower concentrations (1 µM to 25 µM), it showed potential for further development as an anticancer agent due to its selective activity against cancer cells.
The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets, modulating enzyme activity and signal transduction pathways. It may inhibit key enzymes involved in cancer cell proliferation and survival.
Study 1: Antimicrobial Activity Assessment
In a recent study, this compound was tested against several pathogenic bacteria. The results demonstrated:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli; 16 µg/mL for S. aureus
- : The compound exhibited potent antimicrobial properties, warranting further investigation into its mechanisms.
Study 2: Anticancer Activity Evaluation
A comprehensive evaluation of the compound's anticancer effects was conducted on HeLa and A549 cell lines:
- Concentration Range : 1 µM to 25 µM
- Results :
- No significant cytotoxicity observed at lower concentrations.
- Moderate inhibition of cell proliferation noted at higher concentrations.
- Implications : Suggests potential as a lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the functional groups can significantly impact its biological activity.
Key Findings on SAR
Modification | Effect on Activity |
---|---|
Dimethylamino Propyl Chain | Enhances solubility and bioavailability |
Methoxybenzoyl Group | Contributes to selective enzyme inhibition |
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21(2)10-4-9-19-18(23)16-11-14(12-20-16)17(22)13-5-7-15(24-3)8-6-13/h5-8,11-12,20H,4,9-10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXNJROPNWJSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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